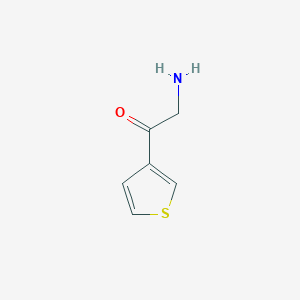
5,7-dihydro-4H-purin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dihydro-4H-purin-6-ol is a heterocyclic compound with the molecular formula C5H6N4O It is a derivative of purine, a fundamental structure in many biological molecules, including DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dihydro-4H-purin-6-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of guanine with hydrazine, followed by cyclization to form the desired compound. The reaction conditions often include the use of solvents such as dimethylformamide and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,7-Dihydro-4H-purin-6-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can lead to the formation of more saturated derivatives.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.
Scientific Research Applications
5,7-Dihydro-4H-purin-6-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in studies related to nucleic acid analogs and their interactions with enzymes.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 5,7-dihydro-4H-purin-6-ol involves its interaction with various molecular targets, such as enzymes involved in nucleic acid metabolism. It can inhibit the activity of certain enzymes, leading to disruptions in cellular processes. The specific pathways involved depend on the particular application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Adenine: Another purine derivative with similar structural features.
Guanine: A naturally occurring purine base found in DNA and RNA.
Hypoxanthine: A purine derivative involved in nucleotide metabolism.
Uniqueness
5,7-Dihydro-4H-purin-6-ol is unique due to its specific structure and the potential for diverse chemical modifications. This allows for the exploration of various derivatives with different biological activities, making it a valuable compound in medicinal chemistry and biochemistry research.
Properties
CAS No. |
98325-50-9 |
|---|---|
Molecular Formula |
C5H6N4O |
Molecular Weight |
138.13 g/mol |
IUPAC Name |
1,4,5,7-tetrahydropurin-6-one |
InChI |
InChI=1S/C5H6N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-4H,(H,6,7)(H,8,9,10) |
InChI Key |
PQFINBOMEPVFCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2C(N1)C(=O)NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-amino-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11923763.png)






![8-Methylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11923803.png)
![4-Methyl-1-oxa-4-azaspiro[4.4]nonane](/img/structure/B11923806.png)
![2-Methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11923814.png)



![1-aminospiro[2.2]pentane-1-carboxylic Acid](/img/structure/B11923836.png)
